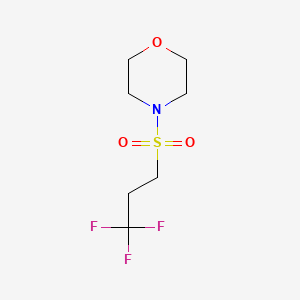

4-(3,3,3-Trifluoropropanesulfonyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, morpholine 3,3,3-trifluoropropanamide has been used to create (E)-β-fluoro-α,β-unsaturated amides upon the addition of many commonly used Grignard reagents . This reaction enables a high level of stereocontrol in the fluoroalkene product .Aplicaciones Científicas De Investigación

Antimicrobial Properties

4-(Phenylsulfonyl) morpholine, a compound related to 4-(3,3,3-Trifluoropropanesulfonyl)morpholine, shows promise in antimicrobial applications. It exhibits modulating activity against multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. This indicates potential for treating diseases caused by these microorganisms (Oliveira et al., 2015).

Synthesis of DNA-Dependent Protein Kinase Inhibitors

This compound is a key intermediate in the synthesis of DNA-PK inhibitors, which are crucial in cancer research. For instance, it is involved in the synthesis of 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441), an important DNA-PK inhibitor (Aristegui et al., 2006).

Stereodynamics Study

In a study of 1-(trifluoromethylsulfonyl)piperidine and related compounds, including 4-(trifluoromethylsulfonyl)morpholine, researchers investigated their stereodynamic behavior. This research provides insights into the molecular interactions and conformations of such compounds, which is vital for understanding their chemical properties (Shainyan et al., 2008).

Role in Biological Buffers

Compounds like 4-Morpholinepropanesulfonic acid (MOPS) and related morpholine derivatives are used as biological buffers. Their volumetric properties in water and aqueous electrolyte solutions have been studied, which is important for various biochemical and pharmaceutical applications (Taha & Lee, 2010).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives of morpholine have been assessed as inhibitors of carbonic anhydrase enzymes. These compounds showed nanomolar inhibitory concentration, indicating potential for therapeutic applications (Supuran et al., 2013).

Solubility and Phase Separation Studies

The solubility of morpholine derivatives like MOPS in different solvent mixtures has been studied. Such research is crucial for understanding the physicochemical properties of these compounds in various environments (Taha & Lee, 2011).

Propiedades

IUPAC Name |

4-(3,3,3-trifluoropropylsulfonyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO3S/c8-7(9,10)1-6-15(12,13)11-2-4-14-5-3-11/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRBBZLJDUQYAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,3,3-Trifluoropropanesulfonyl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)

![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)

![3,6-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B2382991.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2382994.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2383006.png)

![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2383010.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2383011.png)